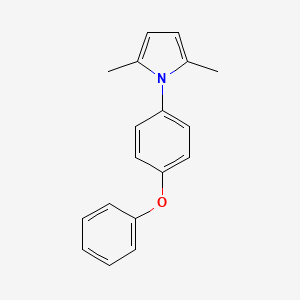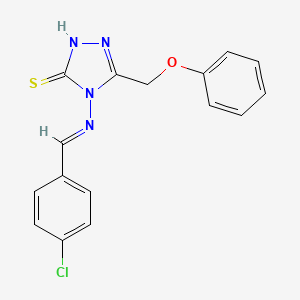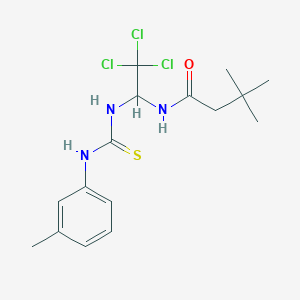
N'-(4-Methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methoxybenzylidene)acetohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol It is a derivative of acetohydrazide and is characterized by the presence of a methoxybenzylidene group attached to the nitrogen atom of the hydrazide moiety
Méthodes De Préparation
N’-(4-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and acetohydrazide . The reaction typically takes place in a solvent such as methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product. The general reaction scheme is as follows:
[ \text{4-Methoxybenzaldehyde} + \text{Acetohydrazide} \rightarrow \text{N’-(4-Methoxybenzylidene)acetohydrazide} ]
Analyse Des Réactions Chimiques
N’-(4-Methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N’-(4-Methoxybenzylidene)acetohydrazide varies depending on its application. In antimicrobial studies, the compound is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
N’-(4-Methoxybenzylidene)acetohydrazide can be compared to other benzylideneacetohydrazide derivatives, such as:
N’-(2-Chlorobenzylidene)acetohydrazide: This compound has a chlorine substituent on the benzene ring, which may alter its reactivity and biological activity.
N’-(4-Dimethylaminobenzylidene)acetohydrazide: The presence of a dimethylamino group can significantly impact the compound’s electronic properties and its interactions with biological targets.
The uniqueness of N’-(4-Methoxybenzylidene)acetohydrazide lies in its methoxy substituent, which can influence its solubility, reactivity, and biological activity compared to other derivatives.
Propriétés
Numéro CAS |
59670-27-8 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b11-7+ |
Clé InChI |
BYSJEFITJBIEOK-YRNVUSSQSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=O)NN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Methylfuran-2-yl)methylidene]propanedinitrile](/img/structure/B11977368.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)


![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B11977386.png)


![Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11977407.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977421.png)
![5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11977432.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977446.png)
